molecular formula C18H24N2O2 B15045130 1,8,8-Trimethyl-3-{[(2-methylphenyl)amino]methyl}-3-azabicyclo[3.2.1]octane-2,4-dione CAS No. 300392-92-1

1,8,8-Trimethyl-3-{[(2-methylphenyl)amino]methyl}-3-azabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B15045130
CAS No.: 300392-92-1
M. Wt: 300.4 g/mol
InChI Key: GJQRSVANRABPSC-UHFFFAOYSA-N
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Description

1,8,8-Trimethyl-3-{[(2-methylphenyl)amino]methyl}-3-azabicyclo[3.2.1]octane-2,4-dione is a complex organic compound with a unique bicyclic structure. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1,8,8-Trimethyl-3-{[(2-methylphenyl)amino]methyl}-3-azabicyclo[3.2.1]octane-2,4-dione involves several steps. One common synthetic route starts with the preparation of an acyclic starting material that contains all the required stereochemical information. This is followed by a stereocontrolled formation of the bicyclic scaffold. The reaction conditions often involve enantioselective construction methods, which are crucial for achieving the desired stereochemistry .

Chemical Reactions Analysis

1,8,8-Trimethyl-3-{[(2-methylphenyl)amino]methyl}-3-azabicyclo[3.2.1]octane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,8,8-Trimethyl-3-{[(2-methylphenyl)amino]methyl}-3-azabicyclo[3.2.1]octane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8,8-Trimethyl-3-{[(2-methylphenyl)amino]methyl}-3-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1,8,8-Trimethyl-3-{[(2-methylphenyl)amino]methyl}-3-azabicyclo[3.2.1]octane-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

300392-92-1

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

1,8,8-trimethyl-3-[(2-methylanilino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione

InChI

InChI=1S/C18H24N2O2/c1-12-7-5-6-8-14(12)19-11-20-15(21)13-9-10-18(4,16(20)22)17(13,2)3/h5-8,13,19H,9-11H2,1-4H3

InChI Key

GJQRSVANRABPSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCN2C(=O)C3CCC(C2=O)(C3(C)C)C

solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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